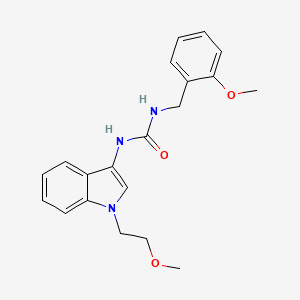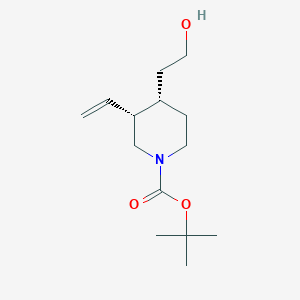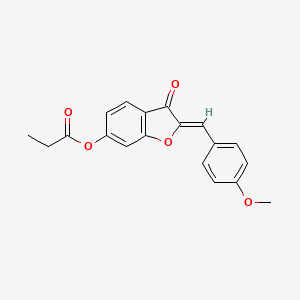![molecular formula C18H16N2O6S B2867651 methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899757-38-1](/img/structure/B2867651.png)
methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolinones are a class of organic compounds widely used as preservatives and antimicrobials . They are structurally related to isothiazole . Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT) are popular derivatives .
Synthesis Analysis
Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Molecular Structure Analysis
The molecular structure of isothiazolinones is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Methylisothiazolinone is used for controlling microbial growth in water-containing solutions . It is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon .
Physical and Chemical Properties Analysis
Isothiazolinone is a white solid with a molecular mass of 101.127 g/mol . It has a melting point of 74–75 °C (165–167 °F; 347–348 K) .
Scientific Research Applications
Cooperative Motion in Amorphous Polymers
Research by Meng et al. (1996) on azo polymers, including the synthesis of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), demonstrates the role of such compounds in reversible optical storage. The study emphasizes the cooperative motion between azo and BEM side groups in amorphous polymers, leading to photoinduced and photoerased birefringence, showcasing the material's potential for optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Heterocyclic Systems Synthesis
Toplak et al. (1999) utilized Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems. This highlights the compound's utility in synthesizing complex heterocyclic structures, which are crucial in pharmaceutical research and development (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Supramolecular Dendrimers
Balagurusamy et al. (1997) discussed the design and synthesis of spherical supramolecular dendrimers, based on monodendrons including methyl 3,4,5-trishydroxybenzoate. Their work on liquid-crystalline phases and the determination of dendrimer shapes by X-ray analysis expands our understanding of molecular design for advanced materials (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Methylglyoxal Research
The study on methylglyoxal by Nemet, Varga-Defterdarović, and Turk (2006) explores the presence and impact of this reactive alpha-oxoaldehyde in food and living organisms. Although not directly related to the requested compound, this research emphasizes the significance of methyl groups and their derivatives in biological systems and food science, underlining the interconnectedness of organic compounds in various research domains (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
Target of Action
It is known that isothiazolinones, a class of compounds to which this molecule belongs, exhibit bacteriostatic and fungiostatic activity . This suggests that the compound likely targets key enzymes or proteins in bacteria and fungi, disrupting their normal function.
Mode of Action
Isothiazolinones are known to interact with their targets, leading to the inhibition of essential biological processes . This interaction and the resulting changes at the molecular level contribute to the compound’s bacteriostatic and fungiostatic properties.
Biochemical Pathways
Given its antimicrobial and antifungal properties, it can be inferred that the compound interferes with pathways crucial for the survival and proliferation of bacteria and fungi .
Pharmacokinetics
The molecular weight of the compound, which is 197211 , might influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets, the compound disrupts essential biological processes in bacteria and fungi, inhibiting their growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, isothiazolinones are known to be strong sensitizers, producing skin irritations and allergies . Therefore, the use of this compound is restricted by EU legislation due to potential ecotoxicological hazards . The compound’s stability might also be affected by environmental conditions such as temperature and pH.
Safety and Hazards
Future Directions
Due to the allergenic and cytotoxic properties of isothiazolinones, there has been some concern over their use . A report released by the European Scientific Committee on Cosmetic Products and Non-food Products Intended for Consumers (SCCNFP) in 2003 concluded that insufficient information was available to allow for an adequate risk assessment analysis of MIT .
Properties
IUPAC Name |
methyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)27(20,24)25/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDXEKCFJCGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)




![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)
![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)

